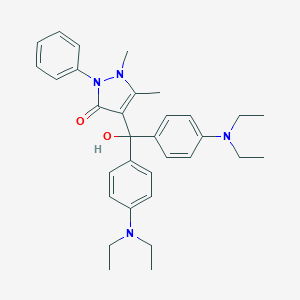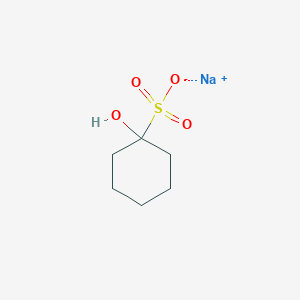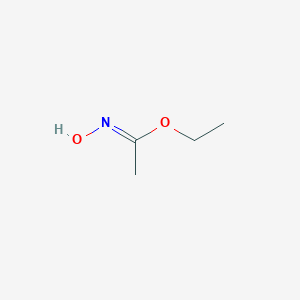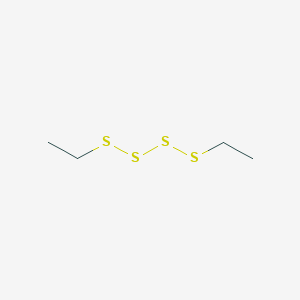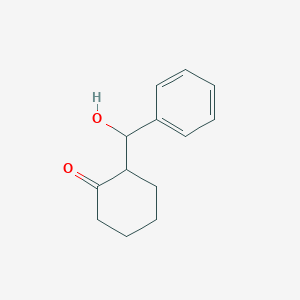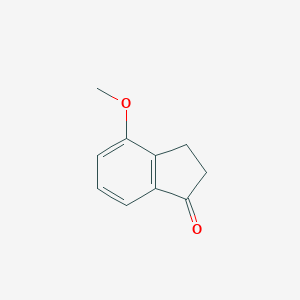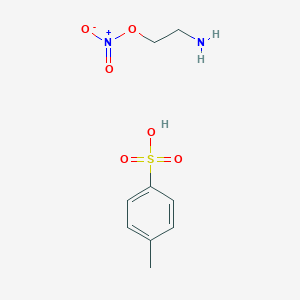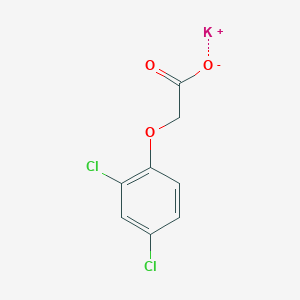
Potassium (2,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2,4-dichlorophenoxy)acetate, also known as 2,4-D potassium salt, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). 2,4-D potassium salt is highly effective in controlling weeds, and is considered to be one of the safest herbicides available.
科学的研究の応用
Potassium (2,4-dichlorophenoxy)acetate potassium salt has been extensively studied for its herbicidal properties, and is widely used in agriculture to control broadleaf weeds. However, its applications go beyond weed control. Potassium (2,4-dichlorophenoxy)acetate potassium salt has been shown to induce somatic embryogenesis in a wide range of plant species, making it a valuable tool for plant tissue culture and genetic engineering. It has also been used as a selective agent in the isolation of plant protoplasts.
作用機序
Potassium (2,4-dichlorophenoxy)acetate potassium salt acts by disrupting the normal growth patterns of plants. It mimics the action of the natural plant hormone IAA, which is involved in cell division and elongation. However, unlike IAA, Potassium (2,4-dichlorophenoxy)acetate potassium salt is not regulated by the plant, and can accumulate to toxic levels, leading to uncontrolled growth and eventually death of the plant.
生化学的および生理学的効果
The effects of Potassium (2,4-dichlorophenoxy)acetate potassium salt on plants are complex and depend on a number of factors, including the concentration of the herbicide, the stage of plant development, and the species of plant. At low concentrations, Potassium (2,4-dichlorophenoxy)acetate potassium salt stimulates cell elongation and promotes the development of lateral roots. At high concentrations, it inhibits cell division and causes abnormal growth patterns, leading to stunted growth and eventual death of the plant.
実験室実験の利点と制限
Potassium (2,4-dichlorophenoxy)acetate potassium salt is widely used in plant tissue culture and genetic engineering, where it is used to induce somatic embryogenesis and to select for transformed cells. Its advantages include its high solubility in water, its stability over a wide range of pH values, and its low toxicity to animals and humans. However, its use is limited by its potential to induce genetic instability and by its effects on plant growth and development.
将来の方向性
The future directions for research on Potassium (2,4-dichlorophenoxy)acetate potassium salt are numerous and diverse. Some of the key areas of research include the development of new synthesis methods that are more efficient and environmentally friendly, the identification of new applications for the herbicide, and the elucidation of the molecular mechanisms underlying its effects on plant growth and development. Other areas of research include the development of new herbicides that are more effective and less toxic, and the exploration of the potential of Potassium (2,4-dichlorophenoxy)acetate potassium salt as a tool for studying plant biology and genetics.
Conclusion
In conclusion, Potassium (2,4-dichlorophenoxy)acetate potassium salt is a highly effective herbicide that is widely used in agriculture to control broadleaf weeds. Its applications go beyond weed control, and it has been used as a tool in plant tissue culture and genetic engineering. The mechanism of action of Potassium (2,4-dichlorophenoxy)acetate potassium salt is complex, and its effects on plant growth and development are dependent on a number of factors. Although its use is limited by its potential to induce genetic instability and by its effects on plant growth and development, it remains an important tool for plant research and agriculture.
合成法
Potassium (2,4-dichlorophenoxy)acetate potassium salt is synthesized by neutralizing Potassium (2,4-dichlorophenoxy)acetate with potassium hydroxide (KOH). The reaction yields a white crystalline powder that is highly soluble in water. The purity of the final product is critical for its effectiveness as a herbicide, and several methods have been developed to ensure the purity of the product.
特性
CAS番号 |
14214-89-2 |
|---|---|
製品名 |
Potassium (2,4-dichlorophenoxy)acetate |
分子式 |
C8H5Cl2KO3 |
分子量 |
259.12 g/mol |
IUPAC名 |
potassium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChIキー |
XKTWNXNNDKRPHR-UHFFFAOYSA-M |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
その他のCAS番号 |
14214-89-2 |
関連するCAS |
94-75-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



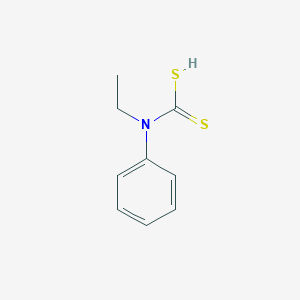
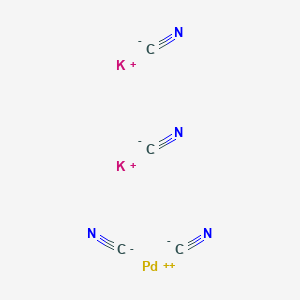
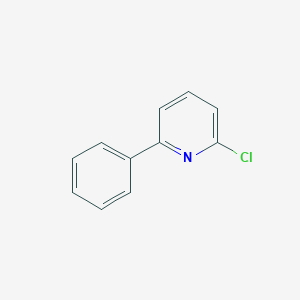
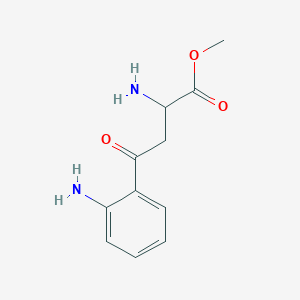
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
